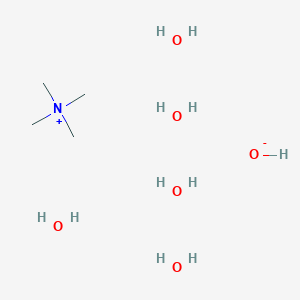
2,5-二巯基-1,3,4-噻二唑
描述
Bismuthiol, also known as 1,3,4-thiadiazole-2,5-dithiol, is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure. This compound is notable for its high nucleophilicity and ability to form stable complexes with various metal ions. Bismuthiol and its derivatives have been extensively studied for their unique chemical and biological properties, making them valuable in various scientific and industrial applications .
科学研究应用
Bismuthiol has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.
Biology: Investigated for its potential as a metal sensor and its ability to bind heavy metals.
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the development of corrosion inhibitors and as a component in selective ion membranes for electrodes
作用机制
Target of Action
The primary target of 2,5-Dimercapto-1,3,4-thiadiazole (DMTD) is the respiratory system . It is known to cause respiratory irritation .
Mode of Action
DMTD interacts with its targets primarily through its sulfur-containing groups. It binds with the copper via its two-excocyclic mercapto groups . The monosulphide salt is formed and DMTD coordinates with the Cu+ ion through the excocyclic mercapto groups and polymerizes via the Cu+ ion into a one-dimensional polymer chain on the copper surface .
Biochemical Pathways
DMTD affects the biochemical pathways primarily through its sulfur-containing groups. The polymerization of DMTD occurs via dehydrogenation coupling between two mercapto groups to form the –S–S– bond . The electrochemical reduction of poly[dithio-2,5-(1,3,4-thiadiazole)] is accompanied by cleavage of the disulfide bond, while oxidation leads to the formation of disulfide bonds .
Pharmacokinetics
It is known that dmtd derivatives have excellent solubility in the base liquid of the water–glycol hydraulic fluid .
Result of Action
DMTD has potential anti-corrosion, anti-seize, anti-wear, and anti-oxidant properties . These derivatives can also serve as metal deactivators . The required properties are acquired due to the presence of sulfur- and nitrogen-containing groups as well as polar functional groups .
Action Environment
Environmental factors can influence the action, efficacy, and stability of DMTD. It is advised to avoid dispersal of spilled material and runoff and contact with soil, waterways, drains, and sewers . It is also recommended to store DMTD in a well-ventilated place and keep the container tightly closed .
生化分析
Biochemical Properties
2,5-Dimercapto-1,3,4-thiadiazole interacts with various biomolecules in biochemical reactions. It has been shown to bind with gold ions through its diazole and sulfhydryl groups throughout the polymeric chain . This interaction is stabilized through π–π stacking and hydrophobic interaction .
Cellular Effects
It has been used in the development of rechargeable metal-sulfur batteries, where it shows significantly improved long-term cyclability compared to a sulfur cathode .
Molecular Mechanism
The molecular mechanism of action of 2,5-Dimercapto-1,3,4-thiadiazole involves its strong binding interactions with biomolecules. For instance, in the context of rechargeable batteries, the discharge product Li-DMCT in its mesomeric form can strongly bind to polysulfides, preventing their dissolution into the electrolyte and shuttling .
Temporal Effects in Laboratory Settings
In laboratory settings, 2,5-Dimercapto-1,3,4-thiadiazole shows changes in its effects over time. For example, in the development of rechargeable batteries, it exhibits a capacity of 715 mA h g 1 and a Coulombic efficiency of 97.7% at a C/10 rate .
准备方法
Synthetic Routes and Reaction Conditions
Bismuthiol can be synthesized through a nucleophilic substitution reaction. The process involves the reaction of ethylene glycol dihalide derivatives with 1,3,4-thiadiazole-2,5-dithiol dipotassium salt under highly diluted conditions. This reaction leads to the formation of hetero-crown ethers containing the bismuthiol moiety .
Industrial Production Methods
In industrial settings, the synthesis of bismuthiol often involves the use of large-scale reactors and controlled reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and drying to obtain the final product in its desired form .
化学反应分析
Types of Reactions
Bismuthiol undergoes various chemical reactions, including:
Oxidation: Bismuthiol can be oxidized to form disulfides or sulfoxides.
Reduction: Reduction reactions can convert bismuthiol to its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions are common, where bismuthiol acts as a nucleophile to replace halide ions in organic compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reactions typically occur in the presence of polar aprotic solvents like dichloromethane or chloroform.
Major Products Formed
The major products formed from these reactions include disulfides, sulfoxides, and various substituted thiadiazole derivatives. These products are often used as intermediates in the synthesis of more complex compounds .
相似化合物的比较
Similar Compounds
- 1,3,4-Thiadiazole-2-thiol
- 1,3,4-Thiadiazole-2,5-diamine
- 1,3,4-Thiadiazole-2,5-dimercapto
Uniqueness
Bismuthiol is unique due to its high nucleophilicity and ability to form stable complexes with a wide range of metal ions. This property makes it particularly valuable in applications requiring selective metal binding, such as metal sensors and corrosion inhibitors .
属性
IUPAC Name |
1,3,4-thiadiazolidine-2,5-dithione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2N2S3/c5-1-3-4-2(6)7-1/h(H,3,5)(H,4,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIGYLAKFCGVRAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=S)NNC(=S)S1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2N2S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
30555-21-6, Array | |
| Record name | Poly(2,5-dimercapto-1,3,4-thiadiazole) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30555-21-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Dimercapto-1,3,4-thiadiazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001072715 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6040115 | |
| Record name | 2,5-Dimercapto-1,3,4-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6040115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Slightly yellow solid with an irritating odor; [NTP] Yellow powder with a stench; [Alfa Aesar MSDS] | |
| Record name | 1,3,4-Thiadiazolidine-2,5-dithione | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,5-Dimercapto-1,3,4-thiadiazole | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19486 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1072-71-5 | |
| Record name | 2,5-Dimercapto-1,3,4-thiadiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1072-71-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Dimercapto-1,3,4-thiadiazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001072715 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bismuthiol I | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4645 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3,4-Thiadiazolidine-2,5-dithione | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,5-Dimercapto-1,3,4-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6040115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3,4-thiadiazole-2,5-dithiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.741 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,3,4-THIADIAZOLIDINE-2,5-DITHIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2S78T9T08C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[[(4-methylphenyl)sulfonyl]amino]-9,10-dioxo-](/img/structure/B85902.png)




